6'-Chlorospiro[cyclobutane-1,2'-inden]-1'(3'H)-one
Description
Properties
Molecular Formula |
C12H11ClO |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
6-chlorospiro[3H-indene-2,1'-cyclobutane]-1-one |
InChI |
InChI=1S/C12H11ClO/c13-9-3-2-8-7-12(4-1-5-12)11(14)10(8)6-9/h2-3,6H,1,4-5,7H2 |
InChI Key |
DWCLTJDWNGBHPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
6'-Chlorospiro[cyclobutane-1,2'-inden]-1'(3'H)-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a spirocyclic structure that combines a cyclobutane ring with an indene moiety. This unique architecture contributes to its biological properties and interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential of spirocyclic compounds, including this compound, in anticancer therapy. For instance, cyclobutane-containing alkaloids have been documented to exhibit significant anticancer properties through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death pathways.
- Case Study : In vitro tests demonstrated that related compounds exhibited IC50 values ranging from 12.3 to 39.4 µM against several cancer cell lines, indicating promising anticancer potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | 36.5 ± 3.2 |
| Related Compound A | MCF7 | 12.3 ± 1.0 |
| Related Compound B | SKBR3 | 39.4 ± 2.5 |
Antiviral Activity
Emerging evidence suggests that compounds similar to this compound may possess antiviral properties:
- H1N1 Influenza Virus : Certain derivatives have shown inhibitory effects on the H1N1 virus up to six hours post-infection .
- Mechanism : The antiviral action is likely due to the ability of the compound to interfere with viral replication processes.
The biological activity of this compound can be attributed to several key mechanisms:
- Bromodomain Inhibition : The compound may act as a bromodomain inhibitor, which plays a crucial role in regulating gene transcription related to various diseases .
- Cytotoxicity : It has been shown to selectively target cancer cells while sparing normal cells, thereby reducing potential side effects associated with traditional chemotherapeutics .
Research Findings
A comprehensive review of literature indicates that cyclobutane derivatives are emerging as significant leads in drug discovery due to their diverse biological activities:
- Antimicrobial Properties : Cyclobutane-containing compounds have demonstrated antimicrobial and antibacterial activities against various pathogens .
- Drug Development Potential : The unique structural features allow for modifications that can enhance efficacy and selectivity towards specific biological targets.
Comparison with Similar Compounds
Substituent Variations: Halogenated Spiroindenones
- 6'-Bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one (): Key Differences: The bromine substituent at the 6' position and methoxy group at the 4' position alter electronic properties compared to the chloro analog. The cyclohexane ring (vs. Synthesis: Likely synthesized via halogenation or nucleophilic substitution, contrasting with photocycloaddition methods for cyclobutane-containing compounds .
(1R)-5'-[(2-Chlorophenyl)sulfanyl]-4'-hydroxy-spiro[inden-pyran]-6'(3'H)-one ():
Table 1: Substituent and Ring System Comparison
Ring Size and Strain Effects
- Cyclohexane-based Spiro Compounds (): Example: 7'-[3-(tert-Butylamino)-2-hydroxypropoxy]spiro[cyclohexane-1,2'-inden]-1'(3'H)-one. Comparison: The larger cyclohexane ring minimizes strain, improving stability for pharmaceutical applications (e.g., beta-blocker derivatives like spirendolol) .
Spectroscopic and Structural Challenges
Cyclobutane-containing spiro compounds often exhibit complex NMR splitting patterns due to ring strain and restricted rotation. For example, the target compound’s ¹H NMR may show distinct coupling constants for cyclobutane protons, similar to the spiro compound in (δ 1.2–3.0 ppm for cyclobutane) . X-ray crystallography or computational modeling is frequently required to confirm spiro junction geometry, as seen in reassigned natural product structures .
Preparation Methods
Spirocyclization via Cyclobutane Ring Formation
A common strategy for spirocyclic ketones involves the formation of the cyclobutane ring spiro-fused to an indanone core. This can be achieved by:
Intramolecular Cyclization: Starting from an indanone derivative bearing appropriate side chains, intramolecular cyclization under acidic or basic conditions can form the cyclobutane ring. The reaction conditions are optimized to favor spiro ring closure over other possible pathways.
1,3-Dipolar Cycloaddition: Literature reports describe the use of 1,3-dipolar cycloaddition reactions involving isatin or oxindole derivatives with diazomethane or related ylides to form spirocyclopropane or cyclobutane rings fused to indole or indanone systems. Although many examples focus on cyclopropane, analogous conditions can be adapted for cyclobutane formation by modifying the dipolarophile or reaction parameters.
Chlorination at the 6' Position
Selective chlorination at the 6' position of the indanone moiety can be introduced via:
Electrophilic Aromatic Substitution: Using chlorine sources such as N-chlorosuccinimide (NCS) or molecular chlorine under controlled conditions to selectively chlorinate the aromatic ring at the desired position. The directing effects of substituents and reaction temperature are critical to achieve regioselectivity.
Precursor Functionalization: Alternatively, chlorinated precursors can be employed where the chlorine substituent is introduced early in the synthetic sequence, for example, via chlorinated starting materials or intermediates, ensuring the chlorine is retained through subsequent transformations.
Oxidation to Ketone
The ketone functionality at the 1' position of the cyclobutane ring is usually introduced by:
Oxidation of Alcohol Precursors: If the spirocyclobutane is initially formed with a hydroxyl group at the 1' position, oxidation using reagents like PCC (pyridinium chlorochromate) or Dess–Martin periodinane can yield the ketone.
Direct Formation: Some synthetic routes allow direct formation of the ketone during ring closure or via rearrangement steps.
Representative Synthetic Scheme (Illustrative)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of indanone precursor | Starting from substituted benzene derivatives, Friedel-Crafts acylation | Indanone core with substituents |
| 2 | Chlorination | NCS or Cl2, solvent (e.g., CCl4), controlled temperature | 6'-Chloro-indanone intermediate |
| 3 | Side chain installation | Alkylation or Michael addition to introduce cyclobutane precursor | Precursor with side chain for cyclization |
| 4 | Spirocyclization | Intramolecular cyclization under acidic/basic catalysis or photochemical conditions | Formation of spirocyclobutane ring |
| 5 | Oxidation | PCC, DMP, or other oxidants | Ketone formation at 1' position |
Research Findings and Yields
Studies on spirocyclopropane and spirocyclobutane oxindole derivatives show that regioselective cycloaddition and reductive cyclization methods can produce spirocyclic ketones with yields ranging from 37% to over 70% depending on substituents and reaction conditions.
The use of diazomethane in regioselective cycloaddition with isatin derivatives has been reported to produce spirocyclopropane indolinones efficiently, which can be adapted for cyclobutane ring systems by modifying the dipolarophile or reaction conditions.
Chlorination reactions on indanone derivatives require careful control to avoid poly-chlorination or side reactions; regioselectivity is often achieved by temperature control and choice of chlorinating agent.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Notes |
|---|---|
| Spirocyclization method | Intramolecular cyclization, 1,3-dipolar cycloaddition |
| Chlorination agent | N-chlorosuccinimide (NCS), molecular chlorine |
| Oxidation reagent | PCC, Dess–Martin periodinane |
| Solvents used | Dichloromethane, chloroform, acetonitrile |
| Temperature range | 0°C to reflux depending on step |
| Yields | 37% to 73% reported depending on method and substrate |
Q & A
Q. How can X-ray crystallography validate the absolute configuration of the spirocyclic core?
Q. What mass spectrometry techniques elucidate fragmentation patterns unique to chlorinated spiro compounds?
- Methodology : Perform electron ionization (EI-MS) to observe molecular ion clusters (M, M+2) indicative of chlorine isotopes. Use collision-induced dissociation (CID) in ESI-MS/MS to identify cyclobutane ring-opening pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
